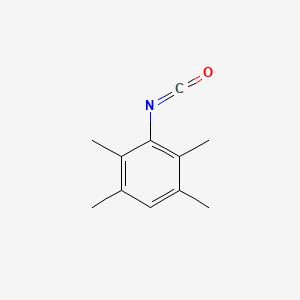

Durene isocyanate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58149-28-3 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-isocyanato-1,2,4,5-tetramethylbenzene |

InChI |

InChI=1S/C11H13NO/c1-7-5-8(2)10(4)11(9(7)3)12-6-13/h5H,1-4H3 |

InChI Key |

QSABNASXRYPSQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)N=C=O)C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Durene Isocyanate

Nucleophilic Addition Reactions of Durene Isocyanate

The core reactivity of isocyanates involves the nucleophilic addition to the central carbon of the NCO group. researchgate.net The reaction rate is governed by both the electronic nature of the substituent on the isocyanate and the steric environment around the functional group. semanticscholar.org For this compound, the electron-donating nature of the four methyl groups slightly decreases the electrophilicity of the isocyanate carbon, but the dominant factor governing its reactivity is the profound steric hindrance. semanticscholar.org

The reaction of an isocyanate with an alcohol, known as alcoholysis, yields a urethane (B1682113) (or carbamate) linkage. This is a cornerstone reaction in polyurethane chemistry. kuleuven.bedoxuchem.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. mdpi.com

For this compound, the rate of urethane formation is expected to be substantially lower than that of non-ortho-substituted aromatic isocyanates. Research on various isocyanates has consistently shown that substituents in the ortho position drastically reduce reaction rates. poliuretanos.net The two ortho-methyl groups in this compound create a sterically congested environment that raises the activation energy for the approach of an alcohol molecule. Kinetic studies on other isocyanates demonstrate that primary alcohols react faster than more sterically demanding secondary alcohols, a trend that would also apply to reactions with this compound. kuleuven.be

While specific kinetic data for this compound is scarce, the general effect of steric hindrance on the alcoholysis reaction can be illustrated by comparing the reactivity of different isocyanates.

| Isocyanate | Relative Reactivity with Alcohol | Key Structural Feature |

|---|---|---|

| Para-Substituted Aromatic Isocyanate | High | Unhindered NCO group, activated by aromatic ring. semanticscholar.org |

| Primary Aliphatic Isocyanate | Moderate | Unhindered NCO group, deactivated by alkyl chain. semanticscholar.org |

| Ortho-Substituted Aromatic Isocyanate | Low | Steric hindrance from ortho group reduces accessibility. poliuretanos.net |

| This compound (Predicted) | Very Low | Severe steric hindrance from two ortho-methyl groups. |

The stereochemistry of the reaction is typically straightforward, involving the addition of the alcohol to the isocyanate group without affecting any chiral centers remote from the reacting sites.

The reaction of isocyanates with primary or secondary amines, or aminolysis, produces substituted ureas. doxuchem.com This reaction is generally much faster than the corresponding reaction with alcohols or water due to the higher nucleophilicity of amines. tri-iso.com

The mechanism of aminolysis can proceed through several pathways, including a concerted mechanism or a stepwise process via a tetrahedral intermediate. researchgate.netnih.gov Regardless of the precise pathway, the initial step is the nucleophilic attack of the amine nitrogen on the isocyanate carbon.

In the case of this compound, the significant steric shielding of the isocyanate group will markedly decrease the rate of urea (B33335) formation compared to unhindered isocyanates. Studies on sterically hindered aromatic diamines show they react much more slowly with isocyanates, and by analogy, a sterically hindered isocyanate like this compound will exhibit reduced reactivity toward amines. tri-iso.com This retardation allows for greater control over the reaction, which is normally diffusion-controlled with less hindered reactants.

Isocyanates react with water in a multi-step process that results in the evolution of carbon dioxide gas. wernerblank.com The initial reaction involves the nucleophilic addition of water to the isocyanate, forming an unstable carbamic acid intermediate. chemrxiv.orgrsc.org This intermediate rapidly decomposes to yield a primary amine and carbon dioxide. doxuchem.comwernerblank.com

A critical side reaction immediately follows: the primary amine generated is a potent nucleophile and reacts very quickly with a second molecule of isocyanate to form a stable, symmetrically disubstituted urea. wernerblank.comresearchgate.net

Carbamic Acid Formation: The sterically hindered environment slows the initial attack by water.

Decarboxylation: The unstable carbamic acid decomposes, releasing CO₂.

Urea Formation: The resulting 2,3,5,6-tetramethylaniline (B189048) reacts with another molecule of this compound to form 1,3-bis(2,3,5,6-tetramethylphenyl)urea. This second step is also kinetically hindered.

The evolution of CO₂ is often utilized in the production of polyurethane foams, where it acts as a blowing agent. doxuchem.com The reduced reaction rate of this compound with water would lead to a slower and potentially more controllable gas evolution process.

Cycloaddition and Oligomerization Reactions of this compound

In addition to reactions with external nucleophiles, isocyanates can undergo self-reaction, particularly in the presence of specific catalysts, to form dimers and trimers. semanticscholar.org

Three isocyanate molecules can cyclize to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). tue.nl This trimerization reaction is almost exclusively a catalyzed process and is crucial for creating cross-linked networks in materials like polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability. tue.nl

A wide array of catalysts can promote isocyanurate formation, and their selection is key to achieving high selectivity. tue.nl For sterically hindered isocyanates, specific catalyst systems have been developed to overcome the steric barriers to trimerization. google.comgoogleapis.com

| Catalyst Class | Examples | General Application Notes |

|---|---|---|

| Tertiary Amines | DMCHA, TMR | Commonly used in foam production; activity can be influenced by steric hindrance. google.com |

| Carboxylate Salts | Potassium acetate (B1210297), Potassium octoate | Highly active catalysts, often used in combination with other catalysts for PIR foams. tue.nl |

| Organometallic Compounds | Dibutyltin (B87310) dilaurate (DBTDL), Tin octoate | Can catalyze trimerization, but often more selective for the urethane reaction. tue.nl |

| Phosphines | Trialkylphosphines | Can be effective but may also promote dimerization. google.com |

| Sterically Hindered Salts | Sterically hindered carboxylate salts | Specifically developed to provide a controlled reaction profile for isocyanates. google.comgoogleapis.com |

For this compound, the choice of catalyst would be critical to achieving efficient trimerization, likely requiring catalysts with high activity or specific mechanisms capable of accommodating the bulky substrates.

Isocyanates can also undergo a [2+2] cycloaddition to form a four-membered ring called a uretdione (or uretidinedione). google.com This dimerization is a reversible reaction that competes with trimerization. Uretdione formation can be promoted by specific catalysts, such as tertiary phosphines and certain pyridine (B92270) derivatives. google.comgoogle.com The uretdione structure can be considered an "internally blocked" isocyanate, as it can dissociate back to two isocyanate molecules upon heating. google.com

The formation of a strained four-membered ring from the bulky this compound monomer would be subject to significant steric strain. This could potentially disfavor dimerization thermodynamically or require highly selective catalysts to overcome the kinetic barrier. While specific studies on this compound dimerization are not prominent, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) have shown selectivity for uretdione formation with specific cycloaliphatic isocyanates, indicating that catalyst structure is paramount in directing the oligomerization pathway. google.com

Carbodiimide (B86325) Formation

The conversion of isocyanates into carbodiimides is a significant reaction that involves the coupling of two isocyanate molecules, resulting in the formation of a carbodiimide (R-N=C=N-R) and the elimination of a carbon dioxide (CO₂) molecule. wikipedia.orgjchemrev.com This transformation can be achieved through either thermal or catalytic methods. jchemrev.comjchemrev.com

The general reaction is as follows: 2 RN=C=O → (RN)₂C + CO₂ wikipedia.org

Thermally induced carbodiimide formation typically requires high temperatures, often between 180-280 °C, which can sometimes lead to undesired side reactions. jchemrev.comjchemrev.com Catalytic methods are more common and efficient, operating under milder conditions. Phosphine (B1218219) oxides, particularly cyclic phosphine oxides like 3-methyl-1-phenyl-2-phospholene-l-oxide (MPPO), are highly effective catalysts for this reaction. wikipedia.orgmdpi.com The catalytic mechanism is believed to involve the formation of a phosphine imide intermediate, which then reacts with a second isocyanate molecule to yield the carbodiimide and regenerate the catalyst, driven by the release of CO₂. mdpi.com

In the case of this compound (2,3,5,6-tetramethylphenyl isocyanate), the formation of the corresponding durenyl-carbodiimide is significantly influenced by the unique structure of the durene moiety. The presence of two methyl groups in the ortho positions relative to the isocyanate group imposes considerable steric hindrance. This bulkiness can impede the necessary approach and alignment of two this compound molecules, which is a prerequisite for the bimolecular reaction to occur. Consequently, the rate of carbodiimide formation for this compound is expected to be substantially lower than that for less sterically hindered aromatic isocyanates such as phenyl isocyanate or tolylene diisocyanate.

Kinetic and Thermodynamic Studies of this compound Reactions

The reactions of isocyanates with nucleophiles, such as alcohols to form urethanes and amines to form ureas, are fundamental to polyurethane and polyurea chemistry. These reactions typically follow second-order kinetics, being first-order with respect to the isocyanate concentration and first-order with respect to the concentration of the active hydrogen compound (alcohol or amine). kuleuven.beaub.edu.lbmdpi.com

Urethane Formation: R'-NCO + R-OH → R'-NHCOOR Urea Formation: R'-NCO + R-NH₂ → R'-NHCONHR

A defining characteristic of these reactions is the vast difference in their rates. The reaction of an isocyanate with an amine is significantly faster than its reaction with an alcohol. poliuretanos.netumn.edu For instance, the relative reaction rate of an isocyanate with an aliphatic amine can be several orders of magnitude greater than with a primary alcohol.

While extensive quantitative kinetic data exists for common industrial isocyanates, specific rate constants for this compound are less prevalent in the literature. However, its reactivity is known to be comparatively low among aromatic isocyanates. researchgate.net This reduced reactivity is a direct consequence of the structural features of the durene group, as detailed in the following section. The table below provides a comparative illustration of the expected relative reactivity of this compound in urethane formation against other common isocyanates.

| Isocyanate | Key Structural Feature | Expected Relative Reaction Rate |

|---|---|---|

| Phenyl Isocyanate | Unsubstituted aromatic ring | High |

| p-Tolyl Isocyanate | One electron-donating group | Medium-High |

| 2,4-Tolylene Diisocyanate (TDI) | One ortho-substituent (for 2-NCO) | Medium (2-NCO group is less reactive than 4-NCO) |

| This compound | Two ortho-substituents, four electron-donating groups | Very Low |

The reaction rate of this compound is profoundly dictated by a combination of powerful steric and electronic effects originating from its four methyl substituents.

Steric Effects : The most significant factor reducing the reactivity of this compound is steric hindrance. poliuretanos.net The durene ring possesses two methyl groups in the ortho-positions to the isocyanate functionality. These bulky groups physically obstruct the pathway for incoming nucleophiles, such as the hydroxyl group of an alcohol or the amino group of an amine. For a reaction to occur, the nucleophile must approach the electrophilic carbon atom of the isocyanate group at a specific angle. The ortho-methyl groups make this approach difficult, raising the energy of the transition state and thereby slowing the reaction rate considerably. This effect is more pronounced than in isocyanates with only one ortho substituent, such as TDI. mdpi.com

Electronic Effects : The isocyanate group's reactivity stems from the electrophilic nature (partial positive charge) of its carbonyl carbon atom. The four methyl groups on the durene ring are electron-donating groups through an inductive effect. poliuretanos.net They push electron density into the aromatic ring, which in turn reduces the electron-withdrawing influence of the ring on the isocyanate group. This increased electron density on the NCO group deactivates it by lessening the partial positive charge on the carbonyl carbon. A less electrophilic carbon is less attractive to nucleophiles, leading to a slower reaction rate. While aromatic isocyanates are generally more reactive than aliphatic ones due to the electron-withdrawing nature of the phenyl ring, the strong, cumulative electron-donating effect of the four methyl groups in this compound counteracts this, further diminishing its reactivity. poliuretanos.netmdpi.com

The combination of severe steric hindrance and a strong deactivating electronic effect makes this compound one of the least reactive aromatic isocyanates.

The formation of urethanes is an exothermic process, with a heat of reaction (ΔH) typically in the range of -90 to -105 kJ/mol. ebrary.net This value is primarily determined by the specific bonds being broken and formed and is not expected to differ substantially for this compound compared to other isocyanates.

The activation energy (Ea) for the uncatalyzed reaction between an aromatic isocyanate and an alcohol generally falls within the range of 30 to 70 kJ/mol. nih.govmdpi.comcore.ac.uk Due to the significant steric hindrance and deactivating electronic effects of the durene moiety, the activation energy for reactions involving this compound is anticipated to be at the upper end of this range, or potentially higher. A higher Ea corresponds to a greater energy barrier for the reaction to overcome, resulting in a slower rate constant at a given temperature.

The entropy of activation (ΔS‡) for these bimolecular reactions is typically negative, reflecting the loss of entropy as two separate molecules combine to form a more ordered transition state complex. For this compound, ΔS‡ may be even more negative due to the highly specific orientation required for the nucleophile to bypass the steric shield of the ortho-methyl groups, indicating a very tightly ordered transition state.

| Parameter | Typical Range for Aromatic Isocyanate-Alcohol Reaction | Expected Value for this compound |

|---|---|---|

| Activation Energy (Ea) | 30 - 70 kJ/mol nih.govmdpi.comcore.ac.uk | High end of range (>60 kJ/mol) |

| Enthalpy of Reaction (ΔH) | -90 to -105 kJ/mol ebrary.net | Within typical range |

| Entropy of Activation (ΔS‡) | Negative | More negative than less hindered isocyanates |

The solvent environment plays a critical role in the kinetics of isocyanate reactions. Reaction rates are highly sensitive to solvent polarity and its capacity for hydrogen bonding. acs.orgresearchgate.net

Generally, the rate of urethane formation increases with increasing solvent polarity. researchgate.netscientific.net This is because the reaction proceeds through a polar, charge-separated transition state. Polar solvents can stabilize this transition state more effectively than non-polar solvents, thereby lowering the activation energy and accelerating the reaction. For example, the reaction rate is observed to increase in the following order of solvents: Xylene < 1,4-Dioxane < Cyclohexanone < Dimethyl Sulfoxide (DMSO). researchgate.net

The reaction mechanism can also be influenced by the solvent's ability to form hydrogen bonds. acs.org

In non-hydrogen-bonding (aprotic) solvents like benzene (B151609) or toluene (B28343), alcohols can self-associate to form dimers, trimers, and higher-order aggregates through hydrogen bonding. kuleuven.beacs.org These alcohol aggregates can exhibit different reactivities compared to monomeric alcohol, complicating the kinetic profile.

The reactions of this compound are expected to exhibit a similar strong dependence on the solvent. Its low intrinsic reactivity could be partially overcome by selecting a highly polar, aprotic solvent that can stabilize the transition state without competing as a nucleophile.

Polymerization and Macromolecular Architectures Involving Durene Isocyanate

Polyurethane Synthesis from Diisocyanates

Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol. qucosa.de The fundamental reaction involves the addition of an alcohol's hydroxyl (-OH) group across the isocyanate's carbon-nitrogen double bond (-N=C=O) to form a urethane (B1682113) linkage. When bifunctional monomers like durene isocyanate and a diol are used, this reaction proceeds to form long polymer chains. tue.nl The rigid aromatic nature of this compound is expected to form polyurethanes with well-defined hard segments, contributing to enhanced thermal and mechanical properties compared to those made from more flexible aliphatic diisocyanates. tue.nlnih.gov

The synthesis of polyurethanes is a classic example of step-growth polymerization. wikipedia.org In this mechanism, monomers react to form dimers, which then react to form trimers and tetramers, and so on. The molecular weight of the polymer builds up slowly and high molecular weights are only achieved at very high monomer conversion rates. fiveable.mescribd.com

The kinetics of this polymerization typically follow second-order rate equations, where the rate is dependent on the concentrations of both the isocyanate and hydroxyl functional groups. wikipedia.orgfiveable.me For aromatic isocyanates reacting with polyols, the activation energies are generally in the range of 40-90 kJ/mol. researchgate.net

Table 1: Kinetic Data for Diisocyanate Reactions

| Diisocyanate Type | Reactant | Catalyst | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Aromatic Isocyanates | Oxypropylated Polyols | DBTDL | ~77 kJ/mol | researchgate.net |

| Aliphatic Isocyanates | Oxypropylated Polyols | DBTDL | ~70.5 kJ/mol | researchgate.net |

| Isophorone Diisocyanate (IPDI) | Polypropylene Glycol (PPG) | DBTDL | 74.25 kJ/mol | researchgate.net |

| Tolylene 2,4-diisocyanate (TDI) | Diethylene Glycol | Tertiary Amine | Not specified | google.com |

This table presents kinetic data for various diisocyanate reactions, providing a basis for understanding the expected reactivity of this compound.

The steric hindrance provided by the four methyl groups on the this compound molecule may influence its reaction kinetics compared to less substituted aromatic isocyanates like MDI or TDI.

While traditionally viewed as a step-growth process, polyurethane formation can exhibit characteristics of chain-growth polymerization under specific catalytic conditions. rsc.orgresearchgate.net This alternative mechanism proposes that the reaction proceeds via an active catalytic complex. Instead of random reactions between any two species, monomers preferentially add to an activated polymer chain end. rsc.org This can lead to a different molecular weight distribution and polymerization profile compared to the classic step-growth model. Studies have shown that as catalytic mechanisms become more dominant, chain-growth mechanisms can overwhelm step-growth pathways. rsc.orgresearchgate.net This dual-mechanism potential is crucial for engineering polyurethane properties, as the choice of catalyst can impact not only the reaction rate but also the polymer chain length and architecture. rsc.org

Catalysts are essential in polyurethane synthesis to ensure timely reactions at practical temperatures. qucosa.de They can significantly influence the polymerization pathway. Common catalysts include tertiary amines and organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL). qucosa.degoogle.com These catalysts can function through different mechanisms, such as activating the isocyanate group to make it more electrophilic or activating the hydroxyl group of the polyol. The choice of catalyst can steer the reaction towards either a step-growth or chain-growth mechanism, thereby controlling the final polymer structure and properties. rsc.orgresearchgate.net

Table 2: Common Catalysts in Polyurethane Synthesis

| Catalyst Class | Examples | Primary Function | Reference |

|---|---|---|---|

| Tertiary Amines | Triethylenediamine (TEDA), N,N,N',N'-Tetramethyl-1,6-hexanediamine | Gelation and blowing catalyst | google.com |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Potent gelation catalyst | researchgate.netresearchgate.net |

| Organic Metal Salts | Potassium Acetate (B1210297), Potassium Octoate | Promotes trimerization (isocyanurate formation) | researchgate.netnih.gov |

This table summarizes common catalyst types used in polyurethane production and their primary roles.

Polyurea Synthesis and Structural Control

Polyurea is formed through the rapid reaction of a diisocyanate with a diamine. This reaction is generally faster than polyurethane formation and often does not require a catalyst. nih.govmdpi.com The resulting urea (B33335) linkages (-NH-CO-NH-) form strong hydrogen bonds, creating well-defined hard segments within the polymer.

The structure of the diisocyanate is a critical factor in controlling the final properties of the polyurea. mdpi.com The high degree of symmetry in this compound is expected to facilitate efficient packing of the hard segments. This ordered arrangement enhances microphase separation, where the hard segments aggregate into domains that act as physical cross-links within the soft segment matrix. mdpi.comnih.gov This leads to polyureas with superior mechanical properties, such as higher tensile strength and modulus, compared to those synthesized from asymmetric diisocyanates. mdpi.comsemanticscholar.org

Table 3: Influence of Diisocyanate Symmetry on Polyurea Properties

| Diisocyanate | Symmetry | Resulting Polyurea Property | Reference |

|---|---|---|---|

| p-phenylene diisocyanate (PPDI) | Symmetric | High tensile strength, better packing of hard domains | mdpi.com |

| 4,4'-Methylenebis(cyclohexyl isocyanate) (CHDI) | Symmetric | High tensile strength, enhanced mechanical properties | mdpi.com |

| m-phenylene diisocyanate (MPDI) | Asymmetric | Lower tensile strength compared to symmetric counterparts | mdpi.com |

| Isophorone diisocyanate (IPDI) | Asymmetric | Looser hard segmental packing, lower modulus | semanticscholar.org |

| Durene Diisocyanate (Inferred) | Symmetric | Expected to have high tensile strength and efficient hard segment packing | mdpi.comsemanticscholar.org |

This table illustrates the correlation between diisocyanate symmetry and the mechanical properties of the resulting polyurea, with an inferred expectation for durene diisocyanate.

Isocyanurate Ring Formation in Cross-linked Networks

Under specific catalytic conditions, isocyanate groups can undergo cyclotrimerization to form highly stable, six-membered isocyanurate rings. researchgate.netdoxuchem.com When a diisocyanate like this compound is used, this reaction leads to the formation of a rigid, three-dimensional, cross-linked network known as a polyisocyanurate (PIR). wikipedia.org

These PIR networks are known for their exceptional thermal stability, as the isocyanurate ring is more thermally robust than the urethane linkage. wikipedia.org The formation of these cross-linked structures is widely used to produce rigid foams with enhanced flame retardancy and structural integrity. nih.gov

The trimerization of aromatic isocyanates is typically promoted by nucleophilic catalysts. utwente.nl The most common industrial catalysts are carboxylate salts, such as potassium acetate or potassium 2-ethylhexanoate. nih.gov Recent studies suggest that these carboxylates are precatalysts, reacting with the isocyanate to form a deprotonated amide species which is the true active catalyst in the nucleophilic anionic trimerization cycle. nih.govacs.org

Table 4: Catalysts for Isocyanurate Formation from Aromatic Isocyanates

| Catalyst Type | Examples | Mechanism Notes | Reference |

|---|---|---|---|

| Alkali Metal Carboxylates | Potassium Acetate, Potassium 2-ethylhexanoate | Acts as a precatalyst, forming a more active species. Highly selective. | researchgate.netnih.govacs.org |

| Tertiary Amines | 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Known to catalyze the reaction, though can be less selective than metal salts. | doxuchem.comgoogle.com |

| Quaternary Ammonium Bases | Benzyltrimethylammonium hydroxide | Effective catalyst for rapid trimerization. | researchgate.netgoogle.com |

| Phosphorus Compounds | Tributylphosphine | Can be used to form dimers or trimers depending on conditions. | researchgate.netdoxuchem.com |

This table lists various catalysts effective for the trimerization of aromatic isocyanates to form isocyanurate rings.

Functionalization Strategies for Polymeric Materials Using this compound

This compound can be employed as a functionalizing agent or a cross-linker to modify the properties of existing polymers. Its two reactive isocyanate groups can form covalent bonds with polymers containing active hydrogen atoms, such as hydroxyl or amine groups.

One notable application is in the development of advanced separation membranes. For instance, 6FDA-durene polyimides have been functionalized with poly(ethylene glycol) and imidazolium (B1220033) groups to create membranes with enhanced CO2 separation capabilities. researchgate.net The rigid durene unit forms a robust backbone, while the functional groups provide high CO2 solubility.

Furthermore, diisocyanates can be grafted onto the surface of materials to alter their properties. For example, isocyanates have been reacted with the surface hydroxyl groups of hydroxyapatite (B223615) particles to improve their compatibility with polymer matrices for biomedical applications. nih.gov Given its rigid structure, this compound could be used as a cross-linking agent for thermoplastic elastomers or other polymers, imparting increased thermal stability and mechanical strength to the final material. wikipedia.org

Derivatization Chemistry of Durene Isocyanate Research Applications

Synthesis of Substituted Urea (B33335) Derivatives

The reaction of isocyanates with primary or secondary amines is a fundamental route to producing substituted urea derivatives. This reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isocyanate group.

In the context of durene isocyanate, the synthesis of polyurea is a significant application. The reaction with diamines leads to the formation of polyurea chains. The general reaction is as follows:

n OCN-R-NCO (Durene Diisocyanate) + n H₂N-R'-NH₂ (Diamine) → [-C(O)NH-R-NHC(O)NH-R'-NH-]ₙ (Polyurea)

Research into the synthesis of ureas from isocyanates is extensive, with various methods developed to control the reaction and yield high-purity products. researchgate.netbeilstein-journals.org For instance, one-pot, microwave-assisted protocols have been developed for the efficient synthesis of N,N'-disubstituted ureas from isocyanate intermediates. researchgate.net While specific studies detailing a wide range of substituted urea derivatives from this compound are not broadly available, the principles of these synthetic methods are directly applicable. The reaction conditions, such as solvent, temperature, and the potential use of catalysts, would be tailored based on the specific amine reactant used.

Table 1: General Synthesis of Substituted Ureas from Isocyanates

| Reactant A | Reactant B | Product | General Conditions |

|---|---|---|---|

| Isocyanate (R-NCO) | Primary Amine (R'-NH₂) | N,N'-disubstituted urea | Room temperature or gentle heating, various solvents (e.g., MeCN, Dichloromethane) researchgate.netasianpubs.org |

Note: This table represents the general reaction. Specific data for this compound is limited in publicly accessible research.

Formation of Carbamate (B1207046) Derivatives

Carbamate derivatives, also known as urethanes, are synthesized through the reaction of an isocyanate with an alcohol. This reaction is the cornerstone of polyurethane chemistry. wikipedia.orgl-i.co.uk The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the isocyanate group.

For this compound, its reaction with diols or polyols produces polyurethanes. The steric hindrance from the methyl groups on the durene ring can influence the reaction kinetics, often requiring catalysts and elevated temperatures to proceed at a practical rate. researchgate.netkuleuven.be Common catalysts for this reaction include tertiary amines and organotin compounds like dibutyltin (B87310) dilaurate. wikipedia.org

The general synthesis is:

n OCN-R-NCO (Durene Diisocyanate) + n HO-R'-OH (Diol) → [-C(O)NH-R-NHC(O)O-R'-O-]ₙ (Polyurethane)

The properties of the resulting polyurethane are highly dependent on the structure of both the diisocyanate and the polyol. mdpi.com The rigid, symmetric structure of the durene moiety can impart high thermal stability and specific mechanical properties to the final polymer.

Table 2: General Synthesis of Carbamate Derivatives from Isocyanates

| Reactant A | Reactant B | Product | General Conditions |

|---|---|---|---|

| Isocyanate (R-NCO) | Alcohol (R'-OH) | Carbamate (Urethane) | Often requires catalysts (e.g., tertiary amines, organotin compounds) and controlled temperature. wikipedia.orgkuleuven.be |

Note: This table represents the general reaction. Specific research findings for this compound are not widely documented.

Elucidation of Allophanate (B1242929) and Biuret (B89757) Formation in Complex Systems

In polyurethane and polyurea systems, secondary reactions can occur, particularly when there is an excess of isocyanate or at elevated temperatures. These reactions lead to the formation of allophanate and biuret linkages, which act as cross-linking points in the polymer network, affecting the material's properties. tue.nl

Allophanate Formation: An allophanate is formed from the reaction of an isocyanate group with a urethane (B1682113) linkage. The N-H proton of the urethane group is reactive and can be attacked by another isocyanate molecule. wikipedia.org This reaction is generally reversible and occurs at temperatures above 100-150°C. wikipedia.org The formation of allophanates can increase the crosslink density and stiffness of polyurethane materials. mdpi.com

Biuret Formation: Similarly, a biuret linkage is formed when an isocyanate group reacts with a urea linkage. The N-H protons of the urea group are susceptible to reaction with excess isocyanate, creating a branched point in a polyurea network. tue.nlmdpi.com This reaction is also typically favored at higher temperatures. researchgate.net

The elucidation of these structures in complex polymer systems derived from this compound would rely on advanced analytical techniques. Spectroscopy methods like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are crucial for identifying the characteristic carbonyl stretching frequencies and chemical shifts associated with allophanate and biuret groups. researchgate.net Due to the thermal reversibility of these bonds, understanding the conditions of their formation and dissociation is critical for controlling the final properties and processability of polymers made from this compound. wikipedia.org

Exploration of Novel Heterocyclic Derivatives

Isocyanates are versatile reagents in organic synthesis and can be used as building blocks for a variety of heterocyclic compounds. semanticscholar.org These reactions often involve cycloadditions or reactions with nucleophiles containing multiple reactive sites. For instance, isocyanates can undergo [4+2] cycloaddition (Diels-Alder) reactions or react with 1,3-dipoles in [3+2] cycloadditions to form five- and six-membered heterocyclic rings.

While specific research detailing the synthesis of novel heterocyclic derivatives directly from this compound is sparse, the general reactivity of isocyanates suggests potential pathways. For example, the reaction of durene diisocyanate with compounds containing both amine and hydroxyl groups could lead to the formation of heterocyclic structures like oxazinones. The cyclotrimerization of isocyanates to form isocyanurates, a stable six-membered heterocyclic ring, is a well-known reaction that enhances thermal stability and cross-linking in polyurethane systems. tue.nl This reaction is catalyzed and would be a potential pathway for this compound to form highly cross-linked, thermally stable materials.

The exploration of such reactions with this compound could lead to the development of new materials with unique properties derived from the rigid and thermally stable durene core.

Advanced Analytical and Spectroscopic Characterization in Durene Isocyanate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like durene isocyanate. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about molecular connectivity and structure.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Detailed Research Findings: The ¹H NMR spectrum of this compound is expected to be remarkably simple due to the high symmetry of the molecule. The durene core (2,3,5,6-tetramethylphenyl group) has no aromatic protons. The four methyl groups are chemically equivalent. Therefore, the spectrum should exhibit a single, sharp singlet signal, integrating to 12 protons.

The chemical shift of this singlet would be influenced by the aromatic ring current and the electron-withdrawing nature of the isocyanate group. Based on data for durene (where methyl protons appear at ~2.1-2.2 ppm) and other substituted durene derivatives, the chemical shift for the methyl protons in this compound is expected to be in the range of 2.2-2.4 ppm in a solvent like CDCl₃. chemicalbook.comrsc.org This simplicity makes ¹H NMR a powerful tool for verifying the purity of the compound, as any impurities would likely introduce additional signals into the spectrum.

Table 2: Expected ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.2 - 2.4 | Singlet (s) | 12H | 4 x Ar-CH₃ |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each chemically unique carbon atom gives rise to a distinct signal.

Detailed Research Findings: Due to its symmetry, the ¹³C NMR spectrum of this compound is expected to display four distinct signals:

A signal for the four equivalent methyl carbons.

A signal for the two equivalent aromatic carbons bonded to the methyl groups (C2, C3, C5, C6).

A signal for the two equivalent aromatic carbons of the ring (C1, C4).

A signal for the carbon atom of the isocyanate group (-N=C=O).

The chemical shift of the isocyanate carbon is particularly diagnostic, typically appearing in the 120-130 ppm region for aromatic isocyanates. chemicalbook.com The aromatic carbons will appear in the typical aromatic region (120-150 ppm), while the methyl carbons will be found in the upfield aliphatic region (~15-20 ppm). rsc.org This technique is invaluable for confirming the successful synthesis and structural integrity of the this compound molecule.

Table 3: Expected ¹³C NMR Data for this compound in CDCl₃ This table is based on data from phenyl isocyanate, durene, and other substituted aromatics. rsc.orgchemicalbook.comnii.ac.jp

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~128 | -N=C =O | Diagnostic for the isocyanate functional group. |

| ~135 | C 1, C 4 (Aromatic) | Quaternary carbons attached to NCO and the opposing carbon. |

| ~132 | C 2, C 3, C 5, C 6 (Aromatic) | Quaternary carbons attached to the methyl groups. |

| ~17 | -C H₃ | Signal for the four equivalent methyl carbons. |

While ¹H and ¹³C are the most common nuclei studied, NMR can be applied to other magnetic nuclei to provide specialized insights. For this compound research, this could involve studying its reactions or the catalysts used in its production.

Detailed Research Findings: Nitrogen-15 (¹⁵N) NMR, although less sensitive, can be used to directly probe the nitrogen atom of the isocyanate group. The ¹⁵N chemical shift is highly sensitive to the electronic environment and can provide information about bonding and reactivity.

More frequently, multinuclear NMR is used to study the reactions of isocyanates. For instance, if this compound is reacted with an organosilicon compound containing a secondary amine, ²⁹Si NMR spectroscopy can be used to monitor the reaction and characterize the resulting silane-terminated product. mdpi.com Similarly, in catalytic processes for isocyanate synthesis, NMR of active nuclei within the catalyst (e.g., ³¹P for phosphine-ligated metal catalysts) can be used to study the catalyst structure, identify active species, and elucidate reaction mechanisms.

Mass Spectrometry Techniques for Compound Identification and Reaction Product Analysis

Mass spectrometry (MS) is a powerful tool for the qualitative and quantitative analysis of this compound and its derivatives. By ionizing chemical species and sorting the ions based on their mass-to-charge ratio, MS provides detailed information about molecular weight and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing polar and high-molecular-weight compounds, making it suitable for studying the reaction products of this compound with alcohols and peptides. nih.govresearchgate.net In ESI-MS, a sample solution is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the analyte molecules are ionized and can be directed into the mass analyzer.

Research has employed ESI-MS to investigate the kinetics of diisocyanate reactions with various alcohols. researchgate.netmdpi.com This technique allows for the comparative evaluation of isocyanate reactivities under specific temperature and concentration conditions. researchgate.netmdpi.com For instance, studies on the reaction of diisocyanates with model peptides have used tandem mass spectrometry (MS/MS) with ESI to unambiguously identify the binding sites of the isocyanates on the peptides. nih.gov Such analyses have shown that isocyanates preferentially react with the N-terminus of peptides. nih.gov In the context of diisocyanates, ESI-MS can also be used to characterize the formation of adducts with biological molecules, which is critical for understanding potential toxicological impacts. nih.gov

Table 1: Application of ESI-MS in Isocyanate Research

| Application Area | Specific Focus | Key Findings | References |

|---|---|---|---|

| Reaction Kinetics | Studying reactions of diisocyanates with alcohols. | Allows for comparative evaluation of isocyanate reactivities. | researchgate.netmdpi.com |

| Peptide Adducts | Identifying binding sites of isocyanates on model peptides. | Isocyanates show preferential binding to the N-terminus. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comnih.gov This technique is highly effective for the analysis of volatile and semi-volatile compounds and is widely used for purity assessment and identification of reaction byproducts in the synthesis of this compound. mdpi.commdpi.com

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.govnih.gov

For the analysis of diisocyanates, which can be highly reactive, derivatization is often necessary to create more stable and volatile compounds suitable for GC-MS. mdpi.com For example, a method for the simultaneous determination of residual diisocyanates and their corresponding diamines in materials involves derivatization followed by GC-MS analysis. mdpi.com This approach has been shown to have good linearity and high extraction recoveries. mdpi.com GC-MS is also instrumental in identifying isomers and confirming the purity of synthesized diisocyanates. mdpi.com

Table 2: GC-MS Parameters for Isocyanate Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m × 0.25 mm, 0.5 µm film thickness) | nih.gov |

| Injector Temperature | 280 °C | mdpi.com |

| Carrier Gas | Helium | mdpi.comnih.gov |

| Temperature Program | Initial 60°C for 2 min, ramp to 230°C, then to 280°C | mdpi.com |

| Detection | Mass Spectrometry (Selected Ion Monitoring) | nih.gov |

Chromatographic Methods for Purity Assessment and Polymer Characterization

Chromatographic techniques are indispensable for separating and analyzing the components of complex mixtures, playing a vital role in both quality control of this compound monomer and the characterization of the resulting polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. lucideon.comshimadzu.eu The principle of GPC involves separating molecules based on their hydrodynamic volume in solution. shimadzu.eu A dissolved polymer sample is passed through a column packed with porous gel; larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, elute later. shimadzu.eu

The molecular weight of the polymer is determined by comparing its elution time to that of a series of well-characterized polymer standards with known molecular weights. mdpi.comlcms.cz This analysis provides crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. mdpi.comresearchgate.net These parameters are directly related to the physical and mechanical properties of the final polyurethane material. dtic.mil For instance, GPC has been used to analyze polyurethane prepolymers to understand the effects of catalysts and reactant ratios on the molecular weight distribution. dtic.milosti.gov

Table 3: Typical GPC Analysis Results for Polyurethanes

| Polymer System | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| PO3G-based BWPU | 35,000 - 44,000 | 65,000 - 100,000 | 1.80 - 2.23 | mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. nih.govresearchgate.netnih.gov It is particularly valuable for monitoring the progress of reactions involving this compound and for assessing the purity of the final products. researchgate.netosti.gov

In HPLC, a liquid sample is pumped at high pressure through a column packed with a solid adsorbent material. epa.gov The separation is based on the differential partitioning of the analytes between the mobile phase (the liquid) and the stationary phase (the packing material). google.com Due to the high reactivity of isocyanate groups, derivatization is often required before HPLC analysis to form stable derivatives. researchgate.netgoogle.com For example, isocyanates can be reacted with an alcohol to form stable urethane (B1682113) derivatives, which can then be analyzed. nih.govresearchgate.net

HPLC methods have been developed for the trace analysis of airborne isocyanates and for monitoring the complex mixtures formed during polyurethane synthesis. nih.govresearchgate.net By using detectors such as UV-Vis or mass spectrometry, HPLC can provide detailed information about the composition of the reaction mixture, including the presence of unreacted monomers, intermediates, and byproducts. chromatographyonline.comosha.gov

Table 4: HPLC Conditions for Isocyanate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Agent | 1-(2-pyridyl)-piperazine | nih.gov |

| Column | Reversed-phase C18 | google.com |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Buffer | nih.govchromatographyonline.com |

| Detection | UV, Electrochemical, or Mass Spectrometry | nih.govepa.govchromatographyonline.com |

Thermal Analysis for Reaction Progression and Network Formation Studies

Thermal analysis techniques are essential for studying the thermal properties of polymers derived from this compound and for monitoring the curing process. These methods measure changes in the physical properties of a material as a function of temperature. techniques-ingenieur.fr

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. ri.seardena.com This technique is used to determine the thermal stability of polymers and to study their decomposition behavior. researchgate.netmatec-conferences.orgmdpi.com For polyurethanes, TGA can reveal the temperatures at which different segments of the polymer chain (e.g., hard and soft segments) begin to degrade. mdpi.comnih.gov

Table 5: Thermal Properties of Polyurethanes from DSC and TGA

| Polymer System | Glass Transition Temp. (Tg) (°C) | 5% Mass Loss Temp. (°C) | Key Observations | References |

|---|---|---|---|---|

| PTMO-based TPURs | -31 to -19 | 282 - 310 | Amorphous structure, lower Tg compared to PHCD-based TPURs. | mdpi.com |

| PHCD-based TPURs | 20 to 21 | 282 - 310 | Amorphous structure, higher Tg indicating more rigid chains. | mdpi.com |

Differential Scanning Calorimetry (DSC)

Detailed research findings and specific data tables regarding the Differential Scanning Calorimetry of this compound are not available in the reviewed sources. DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.comrsc.org For a pure chemical compound like this compound, DSC analysis would typically be used to determine its melting point, identify any polymorphic phase transitions, and assess its thermal stability. Without experimental data, a characteristic DSC curve or a data table of its thermal transitions cannot be provided.

Thermogravimetric Analysis (TGA)

Specific data from Thermogravimetric Analysis of the this compound monomer is not available in the public literature found. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. rsc.orgdiisocyanates.org This analysis is used to determine the thermal stability and decomposition profile of a material. For this compound, a TGA curve would illustrate the temperature at which it begins to decompose and the kinetics of its mass loss. Research on related polyimides derived from durene diamine shows high thermal stability, with decomposition often occurring at temperatures well above 300°C, but this data is not directly applicable to the unpolymerized isocyanate monomer. researchgate.netresearchgate.net

Computational and Theoretical Studies of Durene Isocyanate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, which are based on the principles of quantum mechanics, are instrumental in describing the electronic structure and properties of molecules. numberanalytics.com These calculations can elucidate the reactivity of durene isocyanate by modeling various aspects of its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the reaction pathways of complex organic reactions. rsc.org It is particularly useful for locating transition states and mapping out the energetic profiles of reactions involving isocyanates. nih.gov For instance, DFT calculations can be employed to study the cycloaddition reactions of isocyanates with various substrates. chemrxiv.org

In the context of this compound, DFT can be used to model its reactions, such as urethane (B1682113) formation. The schematic representation of a general catalyst-free reaction of isocyanates and alcohols involves the formation of a reactant complex, followed by a transition state where the N=C=O group bends, activating the carbon for the formation of a new C-O bond, while the H-O bond breaks and an N-H bond forms to yield the urethane product. mdpi.com Studies on similar systems, like the reaction of phenyl isocyanate with alcohols, have utilized DFT to explore the mechanistic details. mdpi.com These calculations can reveal the influence of substituents on the aromatic ring, like the four methyl groups in durene, on the reaction barriers and thermodynamics.

Researchers often use various functionals within DFT, such as B3LYP, CAM-B3LYP, and M06-2x, to ensure the reliability of the calculated electronic excitations and reaction energies. karazin.ua For complex reactions, it is crucial to benchmark the chosen DFT method against higher-level calculations or experimental data where available. chemrxiv.org

Table 1: Representative DFT Functionals for Isocyanate Reactivity Studies To view the data, click on the table and scroll right.

| Functional | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for general-purpose calculations of molecular geometries and energies. karazin.ua |

| CAM-B3LYP | A long-range corrected hybrid functional. | Often provides improved accuracy for charge-transfer excitations and long-range interactions. karazin.ua |

| M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange. | Good for main-group thermochemistry, kinetics, and noncovalent interactions. karazin.ua |

| PBE1PBE | A hybrid functional that mixes Perdew-Burke-Ernzerhof (PBE) exchange and correlation with a fixed amount of exact exchange. | Commonly used for solid-state and periodic systems, but also applied to molecular systems. karazin.ua |

| ωB97X-D3(BJ) | A range-separated hybrid functional with empirical dispersion correction. | Provides good accuracy for a broad range of applications, including reaction barrier heights. chemrxiv.org |

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy for characterizing the energetic landscape of chemical systems. arxiv.org These methods are crucial for obtaining a fundamental understanding of the stability and reactivity of molecules like this compound.

Ab initio analysis, often in conjunction with DFT, can be used to determine the ground-state structural parameters of durene and its derivatives. aps.org Such studies can also investigate the influence of intermolecular forces, such as weak C−H···π hydrogen bonds, which can be significant in the crystalline phase. aps.org The exploration of the potential energy surface using ab initio techniques can help identify stable isomers, conformers, and the transition states that connect them. nih.gov This is particularly important for understanding the flexibility of the isocyanate group and the rotational barriers of the durene backbone.

For complex systems, composite methods like the Gaussian-n (Gn) theories (e.g., G4MP2) can be employed to achieve high accuracy in thermochemical calculations, providing reliable reaction energies and barrier heights for reactions involving isocyanates. mdpi.com

Molecular Dynamics Simulations for Molecular Interactions and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nsf.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamics of this compound and its interactions with other molecules, such as solvents or reactants. nih.gov

In the context of polyurethane formation, MD simulations can be used to investigate the transport properties and fractional free volume of polymers derived from durene diamine (the precursor to this compound). researchgate.net For example, simulations of 6FDA-durene polyimide have been used to examine its membrane properties for gas separation applications, revealing how the steric effect of the methyl substituents on the durene unit influences polymer chain packing and the available free volume. researchgate.netresearchgate.net

MD simulations can also be used to model the vapor-liquid phase behavior of isocyanates, which is crucial for understanding and optimizing industrial processes. nsf.gov By developing accurate force fields, which describe the potential energy of the system as a function of its atomic coordinates, MD simulations can predict thermodynamic properties like liquid densities and vapor pressures. nsf.gov

Kinetic Modeling and Simulation of this compound Reactions

Kinetic modeling and simulation are essential for understanding the rates and mechanisms of chemical reactions involving this compound. These models can range from simple rate equations to more complex multi-step mechanisms. cip.com.cn

For polyurethane formation, kinetic models can be developed to describe the competing reactions of the isocyanate group, such as the reaction with a polyol to form the polymer and the reaction with water, which acts as a blowing agent to create foam. osti.gov Experimental data, often obtained from techniques like HPLC or calorimetry, are used to parameterize and validate these kinetic models. mdpi.comcip.com.cnresearchgate.net

For example, a study of the reaction between phenyl isocyanate and 1-propanol (B7761284) showed that the reaction kinetics can be influenced by the stoichiometry, with different rate laws observed for stoichiometric, alcohol-excess, and isocyanate-excess conditions. mdpi.com Such insights are critical for controlling the polymerization process and the properties of the final polyurethane material. Kinetic modeling can also be used to determine activation energies for the different reaction steps, providing a deeper understanding of the temperature dependence of the reaction rates. cip.com.cn

Table 2: Key Parameters in Kinetic Modeling of Isocyanate Reactions To view the data, click on the table and scroll right.

| Parameter | Description | Significance |

|---|---|---|

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | Determines the speed of the reaction. Different rate constants can be assigned to competing reaction pathways. mdpi.com |

| Reaction Order | The exponent to which the concentration of a species is raised in a rate law. | Describes how the reaction rate depends on the concentration of each reactant. mdpi.com |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | A higher activation energy corresponds to a slower reaction rate. It can be determined from the temperature dependence of the rate constant using the Arrhenius equation. cip.com.cn |

| Pre-exponential Factor (A) | The pre-exponential constant in the Arrhenius equation. | Relates to the frequency of collisions between reactant molecules in the correct orientation. |

Prediction of Reactivity and Selectivity in Catalyzed and Uncatalyzed Processes

Computational methods are invaluable for predicting the reactivity and selectivity of this compound in both catalyzed and uncatalyzed reactions. By comparing the activation barriers for different reaction pathways, it is possible to predict which products will be formed preferentially.

In uncatalyzed reactions, the inherent reactivity of the this compound is determined by its electronic structure. Quantum chemical calculations can quantify this reactivity by calculating properties such as the electron affinity of the isocyanate group. frontiersin.org For instance, a higher electron affinity suggests a greater electrophilicity of the isocyanate carbon, leading to a higher reactivity towards nucleophiles. frontiersin.org

In catalyzed processes, computational studies can elucidate the role of the catalyst in lowering the activation energy of the desired reaction pathway. nih.gov For example, DFT calculations have been used to study the mechanism of urethane formation catalyzed by nitrogen-containing compounds. mdpi.com These studies can reveal how the catalyst interacts with the reactants to stabilize the transition state and accelerate the reaction. By modeling the entire catalytic cycle, it is possible to predict the efficiency of different catalysts and to design new catalysts with improved activity and selectivity.

The selectivity of reactions, such as the Friedel-Crafts acetylation of durene, can also be investigated computationally. researchgate.net By calculating the energies of the transition states leading to different regioisomers, it is possible to predict the product distribution, which can then be compared with experimental results.

Q & A

Q. What are the critical challenges in synthesizing high-purity durene isocyanate, and what methodologies ensure reproducibility?

this compound synthesis is complicated by its susceptibility to oxidation and free-radical reactions during purification. Evidence from foam production studies highlights that impurities (e.g., liquid fractions in durene) compromise experimental outcomes, causing radiographic inhomogeneity and irreproducible densities . To address this, researchers employ sublimation under inert atmospheres and solvent extraction with supercritical CO₂, which minimizes oxidative degradation . Statistical experimental designs, such as factorial analysis of variables like cover gas type and reaction vessel material, are recommended to quantify impurity formation during synthesis .

Q. How can researchers characterize the structural stability of this compound under varying thermal conditions?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is critical for assessing thermal stability. Phase diagram studies in binary systems (e.g., durene with tetracyanoethylene) provide thermodynamic data on melting points and decomposition thresholds . Additionally, controlled oxidation experiments under inert vs. oxidative atmospheres, monitored via gas chromatography-mass spectrometry (GC-MS), identify degradation byproducts like duryl radicals .

Q. What spectroscopic techniques are most effective for analyzing this compound’s molecular interactions in host-guest systems?

Raman spectroscopy and X-ray crystallography are pivotal. For example, vibrational dephasing studies using spontaneous and stimulated Raman spectroscopy reveal energy transfer dynamics in durene crystals, with exchange theory modeling providing insights into intermolecular interactions . Host-guest systems (e.g., phenanthrene or biphenyl matrices) further elucidate triplet-triplet annihilation mechanisms, though discrepancies in durene’s spectroscopic energy gaps (ΔE) require careful calibration to avoid impurity interference .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in this compound’s luminescence data across different host matrices?

Discrepancies in triplet energy transfer efficiency (e.g., durene vs. phenanthrene hosts) often stem from impurities or defects in the crystal lattice. Advanced studies combine time-resolved luminescence spectroscopy with controlled doping experiments to isolate host-guest energy mismatches . Researchers should also employ high-vacuum sublimation to minimize duryl radical formation and use lock-in amplification techniques to enhance signal-to-noise ratios in low-intensity spectral data .

Q. What methodological approaches optimize this compound’s catalytic oxidation for high-yield derivative synthesis?

Continuous oxidation processes using V-Ti-P ternary catalysts achieve high selectivity for pyromellitic dianhydride, a key derivative. Kinetic studies under varying O₂ partial pressures and temperature gradients (e.g., 180–220°C) reveal optimal turnover frequencies, while in situ Fourier-transform infrared (FTIR) spectroscopy monitors intermediate formation . Statistical response surface methodology (RSM) is recommended to model reaction parameters and validate scalability .

Q. How do impurities in this compound influence phase inversion dynamics in polymer foam production, and how can these effects be mitigated?

Impurities like oxidized duryl radicals disrupt solvent-nonsolvent phase equilibria, leading to foam densification. Researchers use binary solvent blends (e.g., durene/tmpdo) and supercritical CO₂ extraction to minimize shrinkage . Accelerated aging tests under controlled humidity and temperature, paired with small-angle X-ray scattering (SAXS), quantify pore structure degradation, guiding refinements in purification protocols .

Q. What interdisciplinary strategies address this compound’s role in CO₂ utilization technologies, such as synthetic fuel production?

Pilot-scale CO₂ hydrogenation processes integrate this compound as a precursor for dimethyl carbonate and biodegradable plastics. Lifecycle assessment (LCA) frameworks combined with techno-economic analysis (TEA) evaluate environmental and cost metrics. Researchers must collaborate with industrial partners to standardize catalytic bed designs and optimize gas hourly space velocity (GHSV) for continuous reactors .

Methodological Guidelines for Data Analysis

Q. How should researchers statistically validate experimental observations in this compound studies?

- Factorial Design: Use 2^k factorial experiments to isolate variables (e.g., durene purity, reaction time) and quantify their impact on foam density or catalytic yield .

- Error Analysis: Apply ANOVA to luminescence datasets to distinguish between instrumental noise and genuine energy gap variations .

- Reproducibility: Publish raw datasets (e.g., phase diagrams, GC-MS chromatograms) in supplementary materials to enable cross-validation .

Q. What protocols ensure ethical and rigorous data collection in this compound research?

- Pre-Testing: Validate questionnaires and experimental protocols via pilot studies to eliminate ambiguities .

- Peer Review: Engage domain experts to audit methodological assumptions, particularly in catalytic mechanism proposals .

- Transparency: Disclose all synthetic pathways, impurity profiles, and instrumentation calibration details to mitigate reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.